molecular formula C10H11ClN2 B1360313 6-Chlorotryptamine CAS No. 3670-19-7

6-Chlorotryptamine

Cat. No. B1360313
CAS RN: 3670-19-7
M. Wt: 194.66 g/mol
InChI Key: LFASSSGQIDKFOU-UHFFFAOYSA-N
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Description

6-Chlorotryptamine is an indole alkaloid found in plants such as “Inula helenium”. It has vasoconstrictive properties due to its ability to inhibit the enzyme tryptophan decarboxylase. This inhibition leads to a decrease in serotonin levels, which causes blood vessels to narrow and slows blood flow .


Synthesis Analysis

The synthesis of 6-Chlorotryptamine involves the use of bacterial tryptophan halogenases along with a partner flavin reductase and a tryptophan decarboxylase. This results in the production of halogenated tryptophan and tryptamine with chlorine or bromine . Another method involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 6-Chlorotryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon . Further structural studies are required to confirm these models and shed light on how particular mutations impact tryptophan binding .


Chemical Reactions Analysis

Chemical reactions involving 6-Chlorotryptamine include the halogenation of indole C–H bonds. LC-MS analysis of reactions conducted using 2 can be used to determine 7-, 6-, and 5-chlorotryptamine yields via chromatographic separation of the 7- and 5/6-isomers and mass differentiation of the 5- and 6-isomers .

Scientific Research Applications

1. NMR Spectral Analysis

A study by Buchanan et al. (2007) focused on the NMR spectral assignments of a new chlorotryptamine alkaloid and its analogues from Acacia confusa, which included N-chloromethyl-N,N-dimethyltryptamine, a compound related to 6-chlorotryptamine. This work contributes to understanding the chemical structure and characteristics of chlorotryptamines, aiding in further research and potential applications in various fields, including pharmaceuticals (Buchanan, Carroll, Pass, & Quinn, 2007).

2. Analytical Characterization

Brandt et al. (2017) conducted analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including 6-chlorotryptamine. Their work provided essential data for the research community, particularly for those exploring the clinical and non-clinical uses of these substances. This research is crucial for developing medicinal products and understanding the pharmacological properties of these compounds (Brandt, Kavanagh, Dowling, Talbot, Westphal, Meyer, Maurer, Halberstadt, 2017).

3. Neurotransmitter Studies

Santhosh and Mishra (1994) investigated the electric field maps of serotonin congeners, including 6-chlorotryptamine. Their study revealed crucial insights into the binding of these compounds with receptors, demonstrating a relationship between the potencies of different compounds and electric fields near the substituent. This research aids in understanding the action of such compounds on the central nervous system, which is significant for developing therapeutic applications (Santhosh & Mishra, 1994).

4. Pharmacological Profiling

Cole et al. (2007) identified N1-arylsulfonyltryptamines as 5-HT6 receptor ligands, specifically N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine. This compound showed high affinity and potent agonist activity, with potential implications in treating disorders like obsessive-compulsive disorders. Such research is pivotal for drug discovery and understanding receptor-ligand interactions (Cole, Stock, Lennox, Bernotas, Ellingboe, Boikess, Coupet, Smith, Leung, Zhang, Feng, Kelly, Galante, Huang, Dawson, Marquis, Rosenzweig-Lipson, Beyer, Schechter, 2007).

5. Neurochemical Studies

Jamrozik-Kruk and Brus (1980) explored the effects of 6-hydroxytryptamine, an analogue of 5-HT, on rat behavior and biogenic amine concentrations in the brain. Their research contributes to understanding the role of such compounds in modulating behavior and neurotransmitter levels, relevant for neurological and psychiatric research (Jamrozik-Kruk & Brus, 1980).

Safety And Hazards

6-Chlorotryptamine can cause skin irritation and may cause respiratory irritation. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Recent developments in the sourcing, engineering, and application of flavin-dependent halogenases, which are used in the synthesis of 6-Chlorotryptamine, suggest potential future directions. These developments include chemoenzymatic and coupled biosynthetic approaches .

properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFASSSGQIDKFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190152
Record name 1H-Indole-3-ethanamine, 6-chloro-
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URL https://comptox.epa.gov/dashboard/DTXSID00190152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorotryptamine

CAS RN

3670-19-7
Record name 6-Chlorotryptamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanamine, 6-chloro-
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Record name 1H-Indole-3-ethanamine, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloro-1H-indol-3-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
F Benington, RD Morin, LC Clark Jr - The Journal of Organic …, 1960 - ACS Publications
… The preparation of 5-chloro-7V,iV-dimethyl-, 6-chloro-iV,Y-dimethyl-, and 6-chlorotryptamine from the corresponding ring-chlorinated indoleshas been carried out. A nine-step synthesis …
Number of citations: 22 pubs.acs.org
O Rene, BP Fauber - Tetrahedron Letters, 2014 - Elsevier
… Finally, treatment of compound 11 with cyclohexanol under established Pd(0)-catalysis de-bromination conditions led to the desired 6-chlorotryptamine derivative 12 in 70% yield. …
Number of citations: 13 www.sciencedirect.com
S Fräbel, M Krischke, A Staniek… - Biotechnology …, 2016 - Wiley Online Library
… Finally, expression of tryptophan decarboxylase (tdc) in concert with stth led to the generation of 6-chlorotryptamine, a new-to-nature precursor of monoterpenoid indole alkaloids. In sum…
Number of citations: 21 onlinelibrary.wiley.com
MC Andorfer, HJ Park, J Vergara-Coll, JC Lewis - Chemical science, 2016 - pubs.rsc.org
… chlorination, a trace amount of an additional chlorinated species was also detected by LC-MS, and authentic standards were used to establish that this was 5- and/or 6-chlorotryptamine …
Number of citations: 98 pubs.rsc.org
W Runguphan, SE O'Connor - Organic letters, 2013 - ACS Publications
… (8) These cultures were grown in liquid Gamborg’s B5 media in the presence of 0.6 mM 6-chlorotryptamine 1c, and after one week of culture, the plant material was lysed and extracted (…
Number of citations: 78 pubs.acs.org
GA Buznikov, PG Zherebchenko… - Bulletin of Experimental …, 1965 - Springer
All of the studied indolylalkylamines (30 substances in all) as well as β-indazolylethylamine are capable of stimulating the embryonal motor activity of nudibranchiate mollusks. The most …
Number of citations: 2 link.springer.com
JR Smythies, F Antun - Nature, 1969 - nature.com
… This indicates that compounds with bulky ring substituents in the 5 or 6 positions (particularly 6-chlorotryptamine) have higher reduction in fluorescence values with DNA than with RNA. …
Number of citations: 69 www.nature.com
S Fräbel - 2016 - tuprints.ulb.tu-darmstadt.de
… Replacement of Val214 by Met resulted in conversion of 5-, and 6-chlorotryptamine, while the substrates were not processed by the wild type enzyme. However, the catalytic capacity of …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de
N Milne, J Sáez‐Sáez, AM Nielsen, JD Dyekjær… - …, 2023 - Wiley Online Library
The indole scaffold is a recurring structure in multiple bioactive heterocycles and natural products. Substituted indoles like the amino acid tryptophan serve as a precursor for a wide …
LJ Wigley, PG Mantle, DA Perry - Phytochemistry, 2006 - Elsevier
… dl-6-Fluorotryptophan (Aldrich) 11.9 mg, dl-5-bromotryptophan (Sigma) 11.9 mg, 6-fluorotryptamine (Sigma) 10 mg, 6-chlorotryptamine (Sigma) 10.6 mg and dl-5-methyltryptophan (…
Number of citations: 64 www.sciencedirect.com

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